Tert-Butylbicyclophosphorothionate (TBPS) is a cage convulsant that acts as a potent and selective antagonist of the γ-aminobutyric acid type A (GABAA) receptor. [] It is widely employed in scientific research as a valuable pharmacological tool for investigating the structure, function, and pharmacology of GABAA receptors, which play a crucial role in inhibitory neurotransmission within the central nervous system. TBPS is particularly useful in studying the picrotoxin binding site, a site located within the chloride channel pore of the GABAA receptor. [, , ]
tert-Butylbicyclophosphorothionate is a synthetic compound primarily studied for its interactions with the gamma-aminobutyric acid (GABA) receptor system. This compound is notable for its ability to bind to specific sites on the GABA receptor, influencing neuronal activity and providing insights into the mechanisms of action of various neuroactive substances.
The compound is synthesized in laboratory settings, often utilizing advanced organic chemistry techniques. Its relevance in pharmacological studies stems from its ability to act as a radiolabeled ligand, which helps in understanding receptor dynamics and drug interactions.
tert-Butylbicyclophosphorothionate is classified as a phosphorothionate, which is a type of organophosphorus compound. It serves as a radioligand in neuropharmacological research, particularly in studies involving GABA receptors.
The synthesis of tert-butylbicyclophosphorothionate typically involves several steps that may include:
The synthesis may utilize reagents such as phosphorus oxychloride or thiophosphoryl chloride under controlled conditions to ensure high yield and purity. The reaction conditions, including temperature and solvent choice, are critical for optimizing the synthesis process.
tert-Butylbicyclophosphorothionate features a bicyclic structure with a tert-butyl group and phosphorus atom integrated into its framework. The molecular formula is C₁₁H₁₅O₂PS, indicating the presence of carbon, hydrogen, oxygen, phosphorus, and sulfur atoms.
tert-Butylbicyclophosphorothionate participates in various chemical reactions, particularly those involving nucleophilic substitutions and ligand-receptor interactions.
In binding studies, the compound has been shown to interact with GABA receptors, where it competes with other ligands for binding sites. The reactions can be quantified using radiolabeled assays that measure binding affinity and kinetics.
The mechanism of action of tert-butylbicyclophosphorothionate primarily involves its role as a competitive antagonist at GABA receptor sites. Upon binding to these sites, it alters the receptor's conformation and function.
Binding studies indicate that this compound exhibits a high affinity for GABA receptors, influencing neurotransmission by modulating chloride ion flux across neuronal membranes. This modulation can lead to excitatory or inhibitory effects depending on the context of receptor activation.
Relevant data from studies indicate that the compound's stability and reactivity are influenced by its molecular structure, which dictates its interactions with biological systems.
tert-Butylbicyclophosphorothionate is predominantly used in neuropharmacological research to study GABAergic signaling pathways. Its applications include:
Research utilizing this compound contributes significantly to our understanding of synaptic transmission and potential therapeutic targets for treating conditions such as epilepsy and anxiety disorders.
tert-Butylbicyclophosphorothionate (TBPS), with the chemical formula C8H15O3PS and a molecular weight of 222.24 g/mol, features a unique bicyclic cage structure central to its biological activity [1] [7] [9]. The molecule consists of a rigid 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane scaffold with a tert-butyl group at the 4-position and a thiophosphoryl group (P=S) at the 1-position. This configuration creates a sterically constrained environment essential for its interaction with target receptors [4] [9]. The phosphorus-sulfur bond is a critical pharmacophore, as replacement with P=O drastically reduces convulsant potency. Crystallographic and spectroscopic analyses confirm that the bicyclic framework enforces specific bond angles that optimize the molecule's fit into the picrotoxinin binding site of GABAA receptors [6] [9].
Table 1: Molecular Characteristics of TBPS
Property | Value/Description |
---|---|
IUPAC Name | 4-tert-Butyl-2,6,7-trioxa-1λ⁵-phosphabicyclo[2.2.2]octane-1-thione |
Molecular Formula | C8H15O3PS |
Molecular Weight | 222.24 g/mol |
SMILES Notation | CC(C)(C)C12COP(=S)(OC1)OC2 |
Key Structural Features | Bicyclo[2.2.2]octane cage; tert-butyl substituent; Thiophosphoryl group (P=S) |
Stereochemistry | Chiral phosphorus center (stereospecific activity) |
The synthesis of non-radiolabeled TBPS involves nucleophilic substitution reactions using tert-butyl alcohol and bicyclic phosphorothionate precursors under anhydrous conditions [6] [7]. The key step is the thiophosphorylation of the bicyclic scaffold using phosphorus oxychloride followed by treatment with hydrogen sulfide, yielding the reactive phosphorothioate intermediate. Subsequent reaction with tert-butanol in the presence of base generates TBPS with typical yields of 60-75% after recrystallization [7].
Radiolabeled [35S]TBPS is synthesized using carrier-free [35S]H2S as the sulfur source during the thiophosphorylation step [2] [5]. This radiosynthesis requires specialized facilities due to the volatility of H35S and the need for rigorous purification to achieve high specific activity (>50 Ci/mmol). The radiochemical purity of [35S]TBPS is critical for receptor binding studies, typically verified by HPLC and liquid scintillation counting. Radiolabeled derivatives maintain identical stereochemistry and receptor affinity to the non-radiolabeled compound, making them indispensable tools for mapping convulsant sites in neural tissues [5] [8].
Table 2: Synthesis Specifications for TBPS Derivatives
Parameter | Non-Radiolabeled TBPS | [35S]TBPS |
---|---|---|
Key Reagents | tert-Butanol, PSCI3 | [35S]H2S, tert-Butanol |
Reaction Conditions | Anhydrous solvent, Base catalysis | Inert atmosphere, Shielded containment |
Purification | Recrystallization (ethanol/water) | HPLC purification |
Yield | 60-75% | 40-55% (due to handling constraints) |
Purity Verification | NMR, Elemental analysis | Radio-HPLC, Scintillation counting |
Storage | 2-8°C, desiccated | -20°C in ethanol (prevents radiolysis) |
TBPS appears as a white to pink crystalline solid with moderate solubility in organic solvents but limited aqueous solubility [7]. It dissolves readily in dimethyl sulfoxide (DMSO) and ethanol, while water solubility is slight (~0.1 mg/mL) but can be enhanced using non-ionic detergents (e.g., Tween-80) or 2-hydroxypropyl-β-cyclodextrin [7] [9]. Solutions in ethanol or DMSO remain stable for 1-2 days at 4°C, though solid-state storage at 2-8°C in desiccated conditions preserves long-term integrity [7].
Postmortem stability studies reveal significant vulnerabilities in TBPS binding characteristics. Research using rat brain membranes demonstrated that [35S]TBPS binding affinity (KD) and maximal binding density (Bmax) decline significantly over a 20-hour postmortem interval at room temperature [2] [5] [10]. This contrasts with the relative stability of benzodiazepine ([3H]Ro 15-1788) and GABA ([3H]muscimol) binding sites under identical conditions. The degradation likely results from autolytic processes disrupting the chloride ionophore microenvironment rather than TBPS molecule decomposition itself. Despite this binding site lability, allosteric coupling between TBPS, GABA, and benzodiazepine sites remains functionally intact in properly handled postmortem human brain tissues when analyzed within 10 hours of death [5] [8].
TBPS belongs to a class of structurally constrained convulsants that target the GABAA receptor chloride channel. This family includes tert-butylbicycloorthobenzoate (TBOB), ethynylbicycloorthobenzoate (EBOB), and other bicyclic phosphorothionates/orthobenzoates [3] [6]. These compounds share three key structural elements:
TBPS differs from TBOB and EBOB in its phosphorus-based core versus their benzoate structures, resulting in distinct electronic distributions. This is reflected in binding potency: TBPS exhibits a Ki of ~30 nM in rat brain membranes, while EBOB binds with higher affinity (Ki ~5 nM) due to enhanced hydrophobic surface area from the ethynyl group [6]. Despite these differences, all three compounds exhibit stereospecific binding correlated with their mammalian toxicity, confirming shared interaction with the picrotoxinin site [6] [8].
Table 3: Structural and Functional Comparison of GABAA Receptor Convulsants
Compound | Core Structure | Key Substituent | Binding Affinity (Ki, rat brain) | Relative Toxicity (mouse LD50, μg/kg) |
---|---|---|---|---|
TBPS | Phosphabicyclo[2.2.2]octane | 4-tert-Butyl | 20-50 nM | 53 μg/kg (intraperitoneal) [4] |
TBOB | Bicycloorthobenzoate | 4-tert-Butyl | 10-25 nM | ~30 μg/kg |
EBOB | Bicycloorthobenzoate | 4-Ethynyl | 2-8 nM | ~15 μg/kg [6] |
The common bicyclic architecture of these compounds serves as a "molecular ruler" probing the convulsant site dimensions. Structure-activity relationship (SAR) studies demonstrate that increasing hydrophobic bulk (e.g., ethynyl in EBOB vs. tert-butyl in TBPS) enhances binding affinity but reduces aqueous solubility. Conversely, thiophosphates like TBPS offer lower non-specific binding in radioligand assays compared to orthobenzoates, making [35S]TBPS particularly valuable for neuropharmacological studies despite its slightly lower affinity [5] [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7